Deoxyamphimedine

DNA intercalation ethidium bromide displacement pyridoacridine alkaloid

Deoxyamphimedine is a pentacyclic pyridoacridine marine alkaloid (C19H12N3O+, MW 298.33 g/mol) isolated from tropical Xestospongia sponges. It shares the 11H-pyrido[4,3,2-mn]acridine skeleton with the closely related in-class compounds amphimedine and neoamphimedine, yet its unique permanent positive charge and iminoquinone redox functionality confer a mechanistically distinct DNA-damaging profile.

Molecular Formula C19H12N3O+
Molecular Weight 298.3 g/mol
Cat. No. B1244212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyamphimedine
Synonymsdeoxyamphimedine
Molecular FormulaC19H12N3O+
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=C(C=C1)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O
InChIInChI=1S/C19H12N3O/c1-22-9-7-13-14(10-22)19(23)18-16-12(6-8-20-18)11-4-2-3-5-15(11)21-17(13)16/h2-10H,1H3/q+1
InChIKeyAMLWLOWGKNZNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyamphimedine for Research Procurement: Core Identity and Selection Rationale


Deoxyamphimedine is a pentacyclic pyridoacridine marine alkaloid (C19H12N3O+, MW 298.33 g/mol) isolated from tropical Xestospongia sponges [1]. It shares the 11H-pyrido[4,3,2-mn]acridine skeleton with the closely related in-class compounds amphimedine and neoamphimedine, yet its unique permanent positive charge and iminoquinone redox functionality confer a mechanistically distinct DNA-damaging profile [2]. Unlike its structural analogs that act primarily through topoisomerase poisoning, deoxyamphimedine damages DNA via the direct generation of reactive oxygen species (ROS), a pathway with fundamentally different resistance implications [3].

Pathway Topoisomerase-independent DNA damage via ROS
Mechanism Direct DNA intercalation and ROS-mediated cleavage
Context MDR-evading alkaloid (P-gp substrate review)
Model DNA repair-deficient cell lines and zebrafish screening

Deoxyamphimedine Substitution Risk: Why Amphimedine and Neoamphimedine Are Not Functional Replacements


Amphimedine, neoamphimedine, and deoxyamphimedine are co-isolated from the same Xestospongia biomass and share an identical fused-ring skeleton, which might suggest interchangeability [1]. However, substitution is precluded by three fundamental divergences: (i) amphimedine is essentially non-cytotoxic (no toxicity up to 100 μM in multiple cell lines) and fails to intercalate DNA, whereas deoxyamphimedine is a potent DNA intercalator and cytotoxic agent [2]; (ii) neoamphimedine damages DNA exclusively through topoisomerase II-mediated catenation, while deoxyamphimedine cleaves DNA entirely independently of topoisomerase enzymes via ROS production [3]; and (iii) these mechanistic differences translate into divergent sensitivity profiles in DNA repair-deficient cells and multi-drug resistant (MDR) models [4]. Procurement of the incorrect pyridoacridine congener will therefore yield fundamentally different experimental outcomes that cannot be normalized by dose adjustment.

Deoxyamphimedine vs. Amphimedine
Amphimedine lacks DNA intercalation and cytotoxicity up to 100 μM; substituting will produce false-negative results in genotoxicity or cytotoxicity screens.
Deoxyamphimedine vs. Neoamphimedine
Neoamphimedine relies on topoisomerase II for DNA catenation, not direct ROS cleavage; mechanism-dependent endpoints may shift completely.
Co-isolated pyridoacridine mixture
Structural similarity does not guarantee functional interchangeability. Verify congener identity before procurement for any DNA damage or resistance study.

Deoxyamphimedine Quantitative Differentiation Evidence: Direct Comparator Data for Selection Decisions


DNA Intercalation Potency: Deoxyamphimedine vs. Neoamphimedine vs. Amphimedine

In a direct head-to-head ethidium bromide (EtBr) displacement assay using salmon testes DNA, deoxyamphimedine achieved 50% EtBr displacement at 1 μM, demonstrating ~100-fold greater intercalation potency than neoamphimedine, which required approximately 100 μM to reach equivalent displacement. Amphimedine failed to significantly displace EtBr at concentrations up to 100 μM [1]. The exceptional DNA affinity of deoxyamphimedine is attributed to its permanent positive charge, which is absent in both amphimedine and neoamphimedine [2].

DNA intercalation potency
Head-to-head
Deoxyamphimedine: 1 μM displaces 50% EtBr
Neoamphimedine: ~100 μM for same
Amphimedine: no displacement ≤100 μM
Supports DNA intercalation endpoint review
EtBr displacement assay; salmon testes DNA; permanent positive charge cited as basis
DNA intercalation ethidium bromide displacement pyridoacridine alkaloid

DNA Cleavage Mechanism: Topoisomerase-Independent ROS-Mediated Cleavage vs. Topoisomerase II-Dependent Catenation

In direct comparative topoisomerase 1 and topoisomerase 2 cleavage assays using radiolabeled supercoiled M13 mp19 DNA, deoxyamphimedine produced robust nicked (single-strand break) and linear (double-strand break) plasmid DNA bands independently of the presence of either topoisomerase 1 or 2 [1]. In stark contrast, neoamphimedine had no effect on topoisomerase 1 and produced only catenated DNA complexes in the presence of topoisomerase 2 with minimal DNA cleavage [2]. Amphimedine neither inhibited topoisomerase enzymes nor increased cleaved DNA [3]. Deoxyamphimedine-mediated DNA cleavage showed concentration dependence: detectable cleavage appeared at 5 μM and increased to approximately 84% cleavage at 100 μM [4]. The cleavage was fully attenuated under hypoxic conditions and in the presence of anti-oxidant enzyme catalase or radical scavenger benzoic acid, directly confirming a ROS-mediated mechanism [5].

DNA cleavage mechanism
Head-to-head
ROS-mediated cleavage independent of topoisomerases; ~84% at 100 μM; abolished by hypoxia/catalase
Topoisomerase-independent pathway confirmation
Topo I/II cleavage assays; neoamphimedine requires topo II for catenation; amphimedine inert
DNA cleavage reactive oxygen species topoisomerase independence mechanism of action

Differential Cytotoxicity in DNA Repair-Deficient CHO Cells: EM9 and xrs-6 vs. Wild-Type AA8

Deoxyamphimedine exhibited enhanced toxicity in CHO cell lines deficient in DNA strand break repair. In the EM9 cell line (deficient in single-strand DNA break repair), deoxyamphimedine showed 4-fold greater toxicity compared to the wild-type AA8 cell line [1]. It also demonstrated selectively increased toxicity in xrs-6 cells (deficient in double-strand break repair) compared to wild-type AA8 [2]. This enhanced toxicity toward repair-deficient lines is consistent with the compound's mechanism of producing both single- and double-strand DNA breaks via ROS, and contrasts with the repair-deficiency sensitivity profile expected of a pure topoisomerase poison [3].

Repair-deficient cytotoxicity
Head-to-head
4-fold enhanced toxicity in EM9 (ssBR-deficient) vs AA8 wild-type; enhanced killing in xrs-6 (dsBR-deficient)
Supports DNA repair pathway dependency review
CHO cell MTT assay, 72 h; not characteristic of topoisomerase poisons
DNA repair deficiency CHO cell cytotoxicity single-strand break repair double-strand break repair

MDR Evasion: Deoxyamphimedine Potency in Multi-Drug Resistant Ovarian Cancer Cells vs. Doxorubicin and Taxol

In a paired ovarian cancer cell line model of acquired multi-drug resistance, deoxyamphimedine demonstrated nearly equivalent cytotoxicity in A2780 wild-type and the MDR-overexpressing A2780AD subline, indicating it is not a substrate for the P-glycoprotein (P-gp) efflux pump [1]. In contrast, doxorubicin exhibited 33-fold resistance, m-AMSA 8-fold resistance, and taxol 15-fold resistance in the same A2780AD vs. A2780wt comparison [2]. The absence of significant cross-resistance differentiates deoxyamphimedine from multiple standard-of-care chemotherapeutics and positions it as a candidate for MDR oncology models where topoisomerase-targeted agents fail [3].

MDR evasion
Head-to-head
~1-fold resistance in A2780AD vs A2780wt
Doxorubicin: 33-fold; m-AMSA: 8-fold; Taxol: 15-fold
Supports P-gp substrate context review
MTT, 72 h, paired ovarian cancer lines; not a P-gp substrate
multi-drug resistance P-glycoprotein MDR evasion ovarian cancer

In Vivo Phenotype Divergence: Deoxyamphimedine vs. Amphimedine in Zebrafish Embryo Assay

Six pyridoacridine alkaloids (1-hydroxy-deoxyamphimedine, 3-hydroxy-deoxyamphimedine, debromopetrosamine, amphimedine, neoamphimedine, and deoxyamphimedine) were evaluated in a zebrafish embryo phenotype-based assay at 30 μM [1]. Amphimedine was the only compound that induced a distinct developmental phenotype (notochord and somite malformations) without lethality [2]. In contrast, deoxyamphimedine (compound 6), neoamphimedine (compound 5), and the three hydroxy-deoxyamphimedine derivatives (compounds 1–3) all caused death as the sole observable outcome, with no specific developmental phenotype detected [3]. This stark in vivo divergence underscores that even among co-isolated congeners, phenotypic outcomes in whole-organism models are non-overlapping, reinforcing the need for compound-specific procurement.

Zebrafish phenotype
Head-to-head
Deoxyamphimedine: death only at 30 μM
Amphimedine: specific notochord/somite malformation, no lethality
Phenotypic endpoint classification context
Zebrafish embryo assay, 5–24 hpf; six pyridoacridines tested
zebrafish phenotype in vivo toxicity developmental assay teratogenicity

Cytotoxicity Spectrum: Deoxyamphimedine vs. Amphimedine Across Tumor Cell Lines

Across a panel of human tumor cell lines (HCT-116 colon carcinoma, KB epidermoid-nasopharyngeal, SK-mel-5 melanoma, MCF7 breast cancer, A2780 ovarian cancer), deoxyamphimedine exhibited IC50 values that were broadly comparable to or slightly lower than those of neoamphimedine [1]. In marked contrast, amphimedine was not toxic up to 100 μM in any of the tested cell lines [2]. This binary toxicity difference (active vs. essentially inactive at concentrations up to 100 μM) between deoxyamphimedine and amphimedine is a critical selection criterion: amphimedine cannot serve as an active comparator or functional substitute in any standard cytotoxicity screen [3].

Tumor cell panel cytotoxicity
Head-to-head
Active in HCT-116, KB, SK-mel-5, MCF7, A2780 (low μM range)
Amphimedine: inactive up to 100 μM in all lines
Supports cytotoxicity endpoint review
MTT, 72 h; deoxyamphimedine active, amphimedine inert
cytotoxicity tumor cell panel IC50 anti-cancer

Deoxyamphimedine Optimal Application Scenarios: Evidence-Backed Selection Contexts


ROS-Mediated DNA Damage Research: Topoisomerase-Independent Genotoxicity Studies

Deoxyamphimedine is the optimal pyridoacridine for investigations requiring DNA cleavage that is mechanistically independent of topoisomerase 1 or 2. Its ability to produce both single-strand and double-strand DNA breaks exclusively through ROS generation, without forming topoisomerase-DNA cleavable complexes, makes it a clean tool compound for dissecting oxidative DNA damage response pathways [1]. The ~84% DNA cleavage achieved at 100 μM under aerobic conditions with DTT as a reducing agent provides a robust and tunable experimental window [2]. Researchers studying base excision repair (BER), nucleotide excision repair (NER), or the DNA damage response to oxidative lesions should select deoxyamphimedine rather than neoamphimedine (which requires functional topoisomerase II) or amphimedine (which is DNA-inactive).

MDR Oncology Models: Profiling Compounds in P-Glycoprotein-Overexpressing Tumor Contexts

Deoxyamphimedine is a strategically valuable agent for oncology research programs that screen compounds in multi-drug resistant (MDR) backgrounds. Its near-equivalent potency in wild-type A2780 and P-gp-overexpressing A2780AD ovarian cancer cells (approximately 1-fold resistance) contrasts sharply with doxorubicin (33-fold), taxol (15-fold), and m-AMSA (8-fold) in the identical paired model [1]. This property enables deoxyamphimedine to serve as a positive control for MDR-evading mechanisms or as a lead scaffold for medicinal chemistry programs targeting MDR-refractory tumors [2]. Procurement of neoamphimedine or amphimedine cannot fulfill this application because their MDR substrate status has not been demonstrated to parallel deoxyamphimedine's profile.

DNA Repair-Deficient Cancer Cell Profiling: Exploiting Synthetic Lethality in XRCC1/XRCC5 Mutant Backgrounds

Deoxyamphimedine's 4-fold enhanced toxicity in EM9 (XRCC1-mutant, ssDNA break repair-deficient) CHO cells and its enhanced killing of xrs-6 (XRCC5-mutant, dsDNA break repair-deficient) cells make it a targeted tool for synthetic lethality screening in DNA repair-compromised cancer models [1]. Researchers investigating therapeutic strategies that exploit ssDNA or dsDNA repair deficiencies — such as BRCAness, HRD (homologous recombination deficiency), or XRCC1-loss contexts — should procure deoxyamphimedine specifically for its dual sensitivity fingerprint, which is a direct consequence of its ROS-mediated mechanism and cannot be replicated by topoisomerase II-dependent neoamphimedine [2].

Whole-Organism Phenotypic Screening: Distinguishing Lethality from Specific Teratogenicity in Zebrafish Models

In zebrafish embryo phenotypic screening programs, deoxyamphimedine serves as a definitive positive control for compound-induced lethality with no confounding teratogenic phenotype [1]. At 30 μM, deoxyamphimedine produces death as the sole outcome, unlike amphimedine (which produces distinct notochord and somite phenotypes without lethality) [2]. This binary classification allows researchers to rapidly triage pyridoacridine-like compounds into 'lethal' vs. 'teratogenic' categories in primary in vivo screens. Procurement of the incorrect congener (e.g., amphimedine instead of deoxyamphimedine) will shift the expected phenotypic endpoint from lethality to teratogenicity, invalidating classification schema.

Application
Selection Property
Validation Focus
Topoisomerase-independent genotoxicity studies
ROS-mediated DNA cleavage profile
DNA damage response pathway endpoints
MDR oncology model profiling
P-gp substrate evasion context
MDR-refractory tumor cell response
DNA repair-deficient cancer cell studies
Sensitivity in XRCC1/XRCC5 mutant backgrounds
Synthetic lethality endpoint review
Whole-organism phenotypic screening
Lethality vs. teratogenicity classification
Zebrafish developmental endpoint monitoring
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